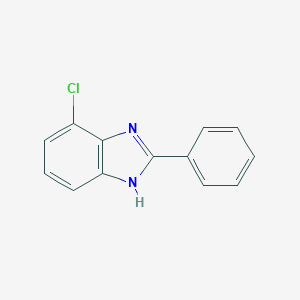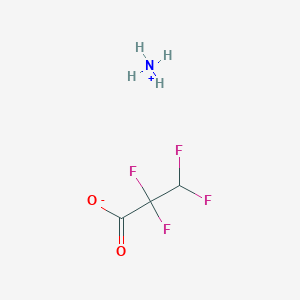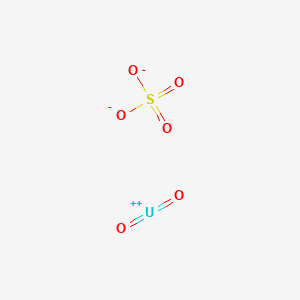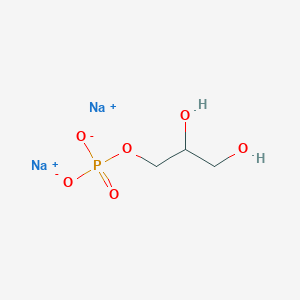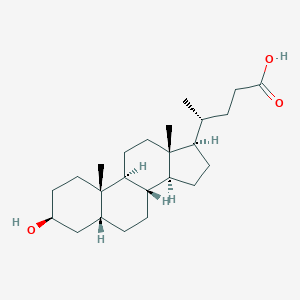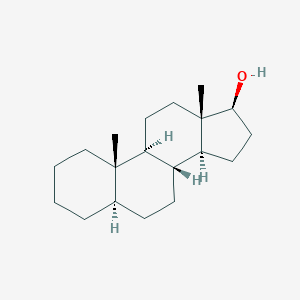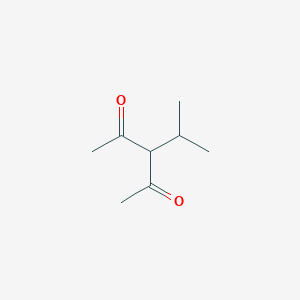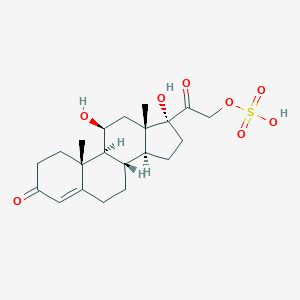
Cortisol 21-sulfate
Descripción general
Descripción
Synthesis Analysis
Cortisol 21-sulfate is synthesized in various tissues, not just the adrenal and liver but also in the kidney, diaphragm, and lung. This demonstrates a broader physiological role and potential presence in circulation beyond conventional understanding (Miyabo & Hisada, 1972). Additionally, a detailed method for the preparation of cortisol-21-sulfate has been outlined, highlighting its chemical synthesis and characterization alongside other steroid sulfates (Kornel, Kleber, & Conine, 1964).
Molecular Structure Analysis
The enzymatic sulfation process of cortisol to produce cortisol-21-sulfate reveals significant insights into the molecular structure and its variations across different biological sexes and tissues, indicating diverse enzymatic pathways and regulatory mechanisms (Singer, Giera, Johnson, & Sylvester, 1976).
Chemical Reactions and Properties
The chemical reactivity and properties of cortisol-21-sulfate have been studied through its synthesis, demonstrating its formation as a by-product in certain conditions and its resolution using high voltage paper electrophoresis for purification purposes (Kornel, Kleber, & Conine, 1964).
Aplicaciones Científicas De Investigación
Biomarcador para el Estrés y las Enfermedades Relacionadas con el Estrés
El cortisol es una hormona esteroidea que participa en una amplia gama de procesos fisiológicos en organismos humanos/animales. Los niveles de cortisol en muestras biológicas son un biomarcador valioso, por ejemplo, del estrés y las enfermedades relacionadas con el estrés . Por lo tanto, la determinación de cortisol en fluidos biológicos, como suero, saliva y orina, es de gran valor clínico .
Inmunosensores
En las últimas décadas, los esfuerzos de investigación se han centrado en el reemplazo de los inmunoensayos convencionales por inmunosensores de cortisol, que pueden ofrecer mejoras adicionales en el campo, como el análisis en tiempo real en el punto de atención . Por ejemplo, la monitorización continua de cortisol en el sudor a través de sensores electroquímicos portátiles .
Monitorización del Estrés
La detección y monitorización del estrés ha atraído un interés de investigación sustancial debido a que el estrés es un factor de riesgo para los trastornos de la salud y las cargas económicas . En particular, la hormona esteroidea cortisol juega un papel importante tanto como indicador de estrés como coordinador de las respuestas fisiológicas posteriores .
Biosensores
En los últimos años se ha presenciado un florecimiento de biosensores y bioensayos de cortisol basados en diversos principios físicos . Estos biosensores tienen diferentes desempeños (sensibilidad, selectividad, portabilidad, etc.) y aplicaciones .
Diagnóstico en el Punto de Atención
El rendimiento de detección de los biosensores de cortisol y su idoneidad para el diagnóstico en el punto de atención se correlacionan con los principios del sensor y el uso de diferentes ligandos de afinidad, como anticuerpos, aptámeros, huellas moleculares e incluso materiales 2D como MXenes .
Mecanismo De Acción
Cortisol 21-sulfate is a specific ligand for intracellular transcortin . It affects behavior through its direct action on the central nervous system . The short-term effects of corticosteroids, such as this compound, include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Safety and Hazards
Direcciones Futuras
Cortisol 21-sulfate is a significant molecule in the field of biomedical science. There is a great demand for a continuous real-time cortisol sensor, which is yet to be developed . The development of such a sensor would be essential for personalized pharmacological correction of the hypothalamic-pituitary-adrenal axis .
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVLCJDINAUYJW-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253-43-6 | |
| Record name | Cortisol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortisol 21-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortisol 21-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does cortisol sulfate directly interact with classical glucocorticoid receptors?
A1: While cortisol sulfate is a corticosteroid conjugate, research suggests that it does not bind significantly to classical glucocorticoid or mineralocorticoid receptors. [] This suggests a different mode of action compared to its non-conjugated counterpart, cortisol.
Q2: What is the molecular formula and weight of cortisol sulfate?
A2: Cortisol sulfate has a molecular formula of C21H29O8S-Na+ and a molecular weight of 484.5 g/mol.
Q3: Are there any spectroscopic data available for cortisol sulfate?
A3: While the provided abstracts do not contain specific spectroscopic data, techniques like mass spectrometry have been employed to identify and characterize cortisol sulfate in various biological samples. [, , ]
Q4: Is there information available on the stability of cortisol sulfate under different conditions?
A4: The provided research primarily focuses on biological aspects of cortisol sulfate. Further investigation is needed to explore its stability under various environmental conditions.
Q5: How do structural modifications of cortisol affect its sulfation?
A5: While specific SAR studies are not described in the provided abstracts, research suggests that structural differences in corticosteroids can influence their affinity for sulfotransferases. [, , ]
Q6: Are there specific formulation strategies to enhance the stability or bioavailability of cortisol sulfate?
A6: The provided research primarily focuses on the endogenous formation and metabolism of cortisol sulfate. Further studies are required to explore potential formulation strategies.
Q7: What are the primary routes of metabolism and excretion for cortisol sulfate?
A7: Research indicates that cortisol sulfate is primarily excreted in urine. [, , , , , ] While specific metabolic pathways are not extensively detailed in the abstracts, enzymatic hydrolysis by sulfatases likely plays a role in its breakdown.
Q8: Has the efficacy of cortisol sulfate been investigated in clinical trials?
A8: The focus of the provided research is on the endogenous role and metabolism of cortisol sulfate. Clinical trials investigating its therapeutic efficacy are not discussed in the abstracts.
Q9: Is there evidence of resistance mechanisms related to cortisol sulfate?
A9: Resistance mechanisms related to cortisol sulfate are not explicitly addressed in the provided research.
Q10: What is the known toxicity profile of cortisol sulfate?
A10: The provided abstracts primarily focus on the physiological roles and metabolism of cortisol sulfate. Comprehensive toxicological data are not presented.
Q11: Are there specific drug delivery strategies for cortisol sulfate?
A11: The abstracts primarily discuss endogenous cortisol sulfate. Drug delivery strategies are not a primary focus.
Q12: What analytical techniques are commonly employed for the detection and quantification of cortisol sulfate?
A12: Various analytical techniques, including mass spectrometry, thin-layer chromatography, and radioisotope dilution assays, have been used to analyze and quantify cortisol sulfate in biological samples. [, , , , ]
Q13: Is there information available regarding the environmental fate and degradation of cortisol sulfate?
A13: The environmental impact and degradation of cortisol sulfate are not addressed in the provided research.
Q14: What is known about the dissolution and solubility properties of cortisol sulfate?
A14: Specific details regarding the dissolution and solubility of cortisol sulfate are not provided in the abstracts.
Q15: How are analytical methods for cortisol sulfate validated?
A15: While not explicitly described, standard validation procedures for analytical techniques, including assessment of accuracy, precision, specificity, and linearity, would apply to methods used for analyzing cortisol sulfate.
Q16: What are the quality control measures for cortisol sulfate used in research?
A16: The use of high-purity standards and appropriate analytical method validation procedures are crucial for ensuring the quality and reliability of cortisol sulfate measurements in research settings.
Q17: Does cortisol sulfate elicit any immunological responses?
A17: The provided research does not address the immunogenicity of cortisol sulfate.
Q18: Does cortisol sulfate interact with drug transporters?
A18: The provided research does not mention any interactions of cortisol sulfate with drug transporters.
Q19: Can cortisol sulfate induce or inhibit drug-metabolizing enzymes?
A19: The impact of cortisol sulfate on drug-metabolizing enzymes is not discussed in the provided abstracts.
Q20: What is the biocompatibility and biodegradability of cortisol sulfate?
A20: As an endogenous metabolite, cortisol sulfate is inherently biocompatible. Information regarding its biodegradability is not provided in the abstracts.
Q21: Are there any known alternatives or substitutes for cortisol sulfate?
A21: The abstracts do not provide information on alternatives or substitutes for cortisol sulfate.
Q22: Are there specific guidelines for recycling and waste management of cortisol sulfate?
A22: The provided research does not address recycling or waste management specific to cortisol sulfate. Standard laboratory waste disposal procedures should be followed.
Q23: What are some essential resources for cortisol sulfate research?
A23: Access to analytical instrumentation (e.g., mass spectrometry, chromatography), purified enzymes (e.g., sulfotransferases, sulfatases), and well-characterized biological samples are crucial for advancing research on cortisol sulfate.
Q24: What are some key historical milestones in cortisol sulfate research?
A24: Early research identified the presence of cortisol sulfate in biological fluids and established its connection to cortisol metabolism. [, , ] Subsequent studies have explored its biosynthesis, regulation, and potential roles in various physiological and pathological conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



